5-Bromonicotinic acid
Overview
Description
5-Bromonicotinic acid is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material to synthesize other compounds, such as 3-guanidinomethyl-5-iodopyridine , and to prepare multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd) .
Mode of Action
It’s known that it can interact with various biological materials and organic compounds for life science-related research .
Biochemical Pathways
It’s known that it can be used as a biochemical reagent in life science-related research .
Result of Action
It’s known that it can be used to prepare multifunctional coordination compounds with different lanthanide (iii) ions (dy, tb, yb, and nd), which show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer caco-2 cells .
Action Environment
It’s known that it should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromonicotinic acid typically involves the bromination of nicotinic acid. One common method is the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. The reaction is carried out by refluxing the mixture of nicotinic acid, thionyl chloride, and bromine in the presence of a catalytic amount of iron powder for about 6 hours . The reaction mixture is then cooled, and a potassium hydroxide solution is added to precipitate the this compound, which is then filtered and recrystallized from ethanol .
Industrial Production Methods: In industrial settings, the process is optimized to increase yield and reduce reaction time. For example, the reaction can be carried out at elevated temperatures (75-80°C) with a Lewis acid catalyst to enhance the bromination efficiency . The reaction mixture is then hydrolyzed, and the desired product is isolated using an inorganic base at a specific pH .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form nicotinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
5-Bromonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Chloronicotinic Acid: Similar structure with a chlorine atom instead of bromine.
5-Iodonicotinic Acid: Similar structure with an iodine atom instead of bromine.
Nicotinic Acid: The parent compound without any halogen substitution.
Uniqueness: 5-Bromonicotinic acid is unique due to its specific reactivity and the properties imparted by the bromine atom. It forms stable coordination complexes with lanthanide ions, which exhibit distinct magnetic and luminescence properties . These properties make it particularly valuable in the development of multifunctional materials for scientific and industrial applications .
Properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Record name | 5-bromonicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-04-4 | |
Record name | 5-Bromonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20826-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
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Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
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Record name | 5-Bromonicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 5-bromonicotinic acid is C6H4BrNO2, and its molecular weight is 202.02 g/mol. [, ]
A: Researchers have used a variety of spectroscopic techniques to characterize this compound, including IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopy. [, , ] Mass spectrometry and UV spectroscopy have also been employed to confirm structure and purity. []
A: this compound can exist in various crystalline forms. For example, a study identified a unique head-to-head acid-acid hydrogen bond motif generating centrosymmetric dimers in one of its crystal structures. These dimers are further connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. []
A: Studies have shown that the solvent used in the synthesis of Cd(II) coordination frameworks with this compound plays a crucial role in directing the final structure. Different solvent mixtures can lead to the formation of distinct 1D, 2D, or 3D structures, including supramolecular isomers and pseudo-polymorphs. []
A: BF3.Et2O acts as a catalyst in the Michaelis-Arbuzov reaction, facilitating the formation of benzyl/arylphosphonates from this compound and various trialkyl phosphites. []
A: Studies on radioiodinated nicotine analogs derived from this compound demonstrate the impact of substituent modifications on biodistribution. Specifically, altering the amine substituent at the 3-position of the pyridine ring influences brain and adrenal gland uptake in rats. []
A: Researchers observed that using LTMP vs. LDA for lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine resulted in unusual C-2 and C-4 regioselectivity. This selectivity is significant for accessing different substitution patterns on the nicotinic acid core, enabling exploration of diverse chemical space for SAR studies. []
A: While the provided research does not explicitly mention strategies for this compound, formulation approaches like forming salts or complexes with improved solubility profiles are common strategies in medicinal chemistry to enhance drug-like properties. []
A: Several analytical techniques have been employed, including HPLC for separation and determination of this compound and its ethyl ester. [] Researchers have also utilized single-crystal and powder X-ray diffraction for structural characterization of this compound and its complexes. [, ]
A: Yes, several studies highlight biological activities associated with this compound derivatives. Notably, quaternary ammonium salts of this compound exhibited promising cytotoxicity against Artemia salina. Additionally, certain derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. []
ANone: Although specific toxicological data is limited within the provided research, it's crucial to acknowledge that this compound serves as a precursor for various derivatives. Therefore, thorough toxicological evaluations are essential for each newly synthesized compound.
A: The development of efficient synthetic routes to this compound and its versatile derivatives, along with the exploration of their diverse applications in areas such as coordination chemistry, medicinal chemistry, and material science represent significant milestones in this field. [, , ]
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